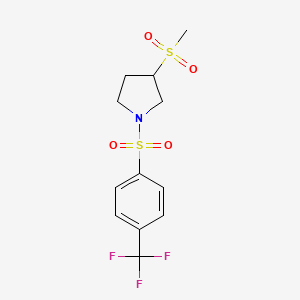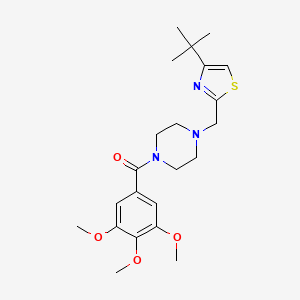
Oxolan-3-yl 2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-3-yl 2-hydroxyacetate: It is a derivative of tetrahydrofuran and is characterized by the presence of a hydroxyacetate group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxolan-3-yl 2-hydroxyacetate can be synthesized through the esterification of oxolan-3-ol with glycolic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Oxolan-3-yl 2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form oxolan-3-yl 2-oxoacetate.
Reduction: The ester group can be reduced to form oxolan-3-yl 2-hydroxyethanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Oxolan-3-yl 2-oxoacetate.
Reduction: Oxolan-3-yl 2-hydroxyethanol.
Substitution: Various substituted oxolan-3-yl derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Oxolan-3-yl 2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a substrate in metabolic studies .
Industry: this compound is used in the production of polymers and resins. It can also be employed as a solvent or plasticizer in various industrial processes .
Mécanisme D'action
The mechanism of action of oxolan-3-yl 2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetate group can undergo hydrolysis to release glycolic acid, which can then participate in various biochemical pathways. The oxolane ring structure may also interact with hydrophobic pockets in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran-2-yl 2-hydroxyacetate: Similar structure but with the hydroxyacetate group attached to the 2-position of the oxolane ring.
Oxolan-3-yl acetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Oxolan-3-yl 2-oxoacetate: An oxidized form of oxolan-3-yl 2-hydroxyacetate.
Uniqueness: this compound is unique due to the presence of both the oxolane ring and the hydroxyacetate group, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
oxolan-3-yl 2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-6(8)10-5-1-2-9-4-5/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMANLLPONCORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)


![N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2704638.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2704639.png)


![3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2704642.png)
